4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
Overview
Description
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a chemical compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is known for its role as an impurity reference material in pharmaceutical testing, particularly in relation to the antipsychotic drug amisulpride .
Preparation Methods
The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid involves several steps. One method includes the halogenation (chlorination, bromination, or iodization) of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with ethane sulfinic acid sodium salt . This method is advantageous due to its simplicity and high yield, achieving a total yield of up to 80% with a purity of 99.5% . The product is typically white in appearance .
Chemical Reactions Analysis
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is primarily related to its role as an impurity in amisulpride. It does not have a direct therapeutic effect but is crucial for ensuring the purity and efficacy of the final pharmaceutical product. The molecular targets and pathways involved are specific to the impurities’ impact on the drug’s overall quality and performance .
Comparison with Similar Compounds
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid can be compared with similar compounds such as:
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: This compound has a similar structure but differs in its ester functional group.
2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid: This is another related compound used as an impurity reference material.
The uniqueness of this compound lies in its specific application as an impurity reference for amisulpride, which is critical for maintaining the drug’s quality and safety standards .
Properties
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNCXHGGYYOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992277 | |
Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-87-1 | |
Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71675-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-(ethylsulphonyl)-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(ethylsulphonyl)-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5K498QLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid?
A1: Two main synthetic routes for this compound are described in the literature:
- Route 1 [, ]: This approach uses 4-amino-2-hydroxybenzoic acid as the starting material. The synthesis involves a series of reactions including methylation, thiocyanation, reduction, ethylation, oxidation, and hydrolysis. This method is reported to have a total yield of 24.5% [].
- Route 2 []: This method utilizes amino salicylic acid as the starting material and proceeds through methylation, thiocyanation, reduction, ethylation, oxidation, and hydrolysis reactions. Optimization of this route resulted in a total yield of 55% [].
Q2: How is the structure of this compound confirmed?
A: The structure of this compound and its intermediates are confirmed using spectroscopic techniques including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [, ]. These methods provide detailed information about the functional groups, proton environments, and molecular weight of the compound, respectively.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?
A: While the provided research focuses on the synthesis of this compound, one study [] explores the synthesis and anticancer activity of isatin-benzoic acid conjugates. This study utilized this compound as one of the starting materials to synthesize various conjugates. Although it doesn't directly analyze the SAR of the acid itself, it highlights its potential as a building block for molecules with biological activity. Further research is needed to specifically investigate the SAR of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.